
Ytterbium;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ytterbium;ZINC: is a compound that combines the rare earth element ytterbium with zinc. Ytterbium, represented by the symbol Yb and atomic number 70, is a lanthanide and part of the rare earth metals group. It is a soft, malleable, and ductile metal with a silvery-white appearance . Zinc, represented by the symbol Zn and atomic number 30, is a transition metal known for its corrosion resistance and use in various alloys
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ytterbium;ZINC can involve various synthetic routes. One common method is the direct precipitation reaction, which is optimized to produce ytterbium carbonate nanoparticles . Another approach involves the use of zinc phthalocyanine thin films as passive saturable absorbers in ytterbium-doped fiber lasers . The casting method is employed to obtain the ZnPc thin film, which is then inserted between fiber ferrules to generate mode-locked pulses.
Industrial Production Methods: Industrial production methods for this compound may include high-temperature reactions and the use of specialized equipment to ensure the purity and stability of the compound. The specific conditions and reagents used can vary depending on the desired properties and applications of the final product.
化学反応の分析
Types of Reactions: Ytterbium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution. Ytterbium commonly exhibits oxidation states of +2 and +3, with the +3 state being the most stable . The compound can react with water to form ytterbium (III) hydroxide and release hydrogen gas . Additionally, ytterbium trihalides can be reduced to dihalides by hydrogen, zinc dust, or metallic ytterbium .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen, zinc dust, and various halogens. The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products:
科学的研究の応用
Chemistry: In chemistry, ytterbium;ZINC is used as a catalyst in various reactions, including the Aldol and Diels-Alder reactions . Its unique properties make it a valuable reagent in organic synthesis.
Biology and Medicine: this compound has shown promise in biomedical applications, particularly in the field of nanomedicine. Zinc oxide nanoparticles doped with ytterbium exhibit antimicrobial and anticancer activities, making them suitable for drug delivery, bioimaging, and cancer treatment .
Industry: In industry, this compound is used in the production of high-tech materials, including lasers and memory devices . Its unique properties make it a valuable component in various industrial processes.
作用機序
The mechanism of action of ytterbium;ZINC involves its interaction with biological macromolecules, such as DNA and proteins. Studies have shown that ytterbium complexes exhibit a high propensity for binding with DNA and proteins through hydrophobic interactions and van der Waals forces . This interaction can lead to the cleavage of DNA and the induction of apoptosis in cancer cells . Additionally, the release of zinc cations from zinc oxide nanoparticles can disrupt cellular homeostasis, leading to cell death .
類似化合物との比較
- Europium;ZINC
- Samarium;ZINC
- Thulium;ZINC
Comparison: Ytterbium;ZINC is unique among similar compounds due to its specific oxidation states and chemical reactivity. While europium, samarium, and thulium also form compounds with zinc, ytterbium’s larger atomic size and unique electronic configuration result in distinct properties and applications . For example, ytterbium compounds are known for their luminescent properties, which are not as prominent in the other lanthanide-zinc compounds .
特性
CAS番号 |
12067-93-5 |
|---|---|
分子式 |
YbZn |
分子量 |
238.4 g/mol |
IUPAC名 |
ytterbium;zinc |
InChI |
InChI=1S/Yb.Zn |
InChIキー |
VNQQJIQPDCMEMS-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Yb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




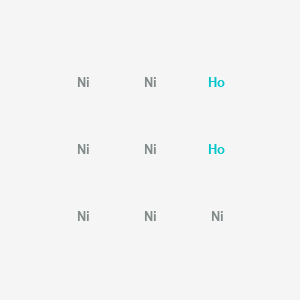
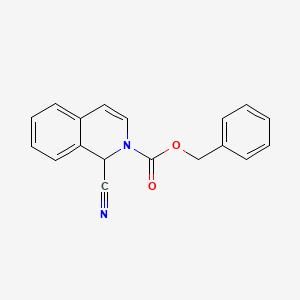

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)


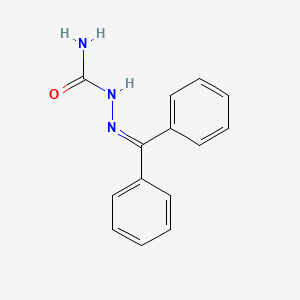

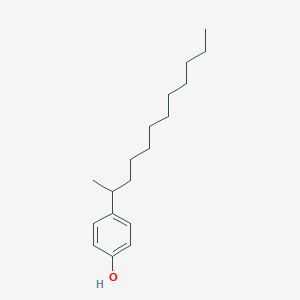
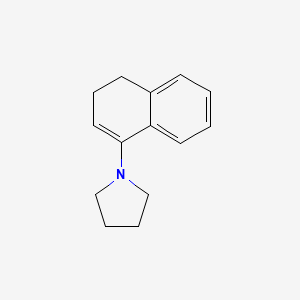
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)

